molecular formula C14H14N2O5 B1519331 1-BOC-3-FORMYL-5-NITROINDOLE CAS No. 914349-06-7

1-BOC-3-FORMYL-5-NITROINDOLE

Cat. No.: B1519331
CAS No.: 914349-06-7
M. Wt: 290.27 g/mol
InChI Key: CGVAPQUBCFFZMC-UHFFFAOYSA-N
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Description

1-BOC-3-FORMYL-5-NITROINDOLE: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a formyl group at the 3-position, a nitro group at the 5-position, and a tert-butyl ester at the 1-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-3-FORMYL-5-NITROINDOLE typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl 3-formyl-1H-indole-1-carboxylate using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-BOC-3-FORMYL-5-NITROINDOLE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

  • Reduction of the nitro group yields tert-Butyl 3-formyl-5-amino-1H-indole-1-carboxylate.
  • Oxidation of the formyl group yields tert-Butyl 3-carboxy-5-nitro-1H-indole-1-carboxylate.
  • Substitution reactions yield various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-BOC-3-FORMYL-5-NITROINDOLE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals.

    Medicine: Research into indole derivatives has shown potential in treating various diseases, including cancer and infectious diseases. This compound may be explored for its therapeutic potential.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products. This compound can be a precursor for such applications.

Mechanism of Action

The mechanism of action of 1-BOC-3-FORMYL-5-NITROINDOLE depends on its specific application. In biological systems, indole derivatives often interact with cellular targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function.

Comparison with Similar Compounds

    tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    tert-Butyl 5-nitro-1H-indole-1-carboxylate:

    tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: Contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: 1-BOC-3-FORMYL-5-NITROINDOLE is unique due to the presence of both the formyl and nitro groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-formyl-5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVAPQUBCFFZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654320
Record name tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-06-7
Record name tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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